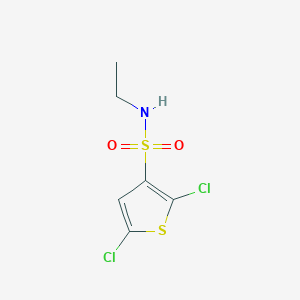
2,5-dichloro-N-ethylthiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Thiophene derivatives have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method used to make aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives have been synthesized using various reactions, including the Gewald reaction . Protodeboronation of pinacol boronic esters has also been reported .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- The compound is used in synthesizing various heterocyclic compounds. One method involves the reaction of 2-aminopyridines or 2-aminothiazole with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides, leading to the formation of annulated heterocyclic derivatives. This process has a tentative mechanism for the formation of these heterocyclic compounds (Rozentsveig et al., 2013).
Antiviral and Antiproliferative Applications
- Synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid has shown anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).
- A study on thiophene sulfonamide derivatives for urease inhibition and hemolytic activities indicates the potential of these compounds as antibacterial agents and urease inhibitors. The electronic effects of different functional groups on these compounds significantly impact their overall results (Noreen et al., 2017).
- Another research synthesized 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives, showing in-vitro antiproliferative activity against various cancer cell lines. This suggests their potential as antiproliferative agents (Pawar et al., 2018).
Therapeutic and Diagnostic Applications
- Rhenium complexes containing sulfonamide based dithiocarbimates have been investigated for potential use in therapeutic radiopharmaceuticals. These complexes, with aromatic and fluorescent aromatic groups in the sulfonamide substituent, are studied for molecular imaging and therapeutic applications (Perils et al., 2017).
Material Science and Polymer Applications
- Sulfonamides, including thiophene sulfonamides, have been used in synthesizing various polymers with potential applications in material science. For instance, poly(2,5-benzophenone) derivatives synthesized using 2,5-dichloro-4′-substituted benzophenones demonstrate potential as proton exchange membranes (Ghassemi & Mcgrath, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,5-dichloro-N-ethylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2NO2S2/c1-2-9-13(10,11)4-3-5(7)12-6(4)8/h3,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDQINTXQXTLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(SC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2436894.png)
![N-cyclopentyl-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2436895.png)
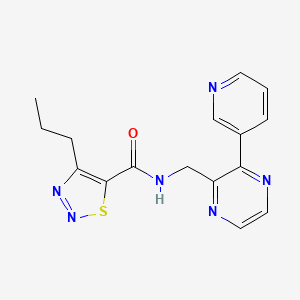
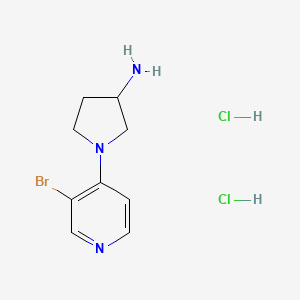
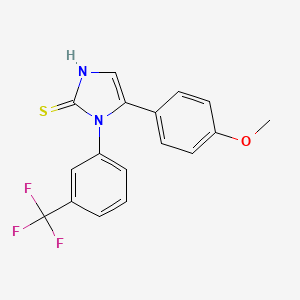

![4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2436903.png)
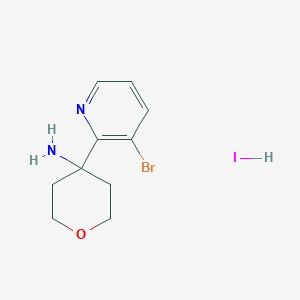
![N~1~-(3,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2436906.png)
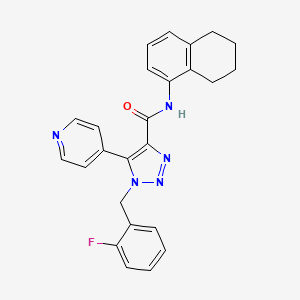

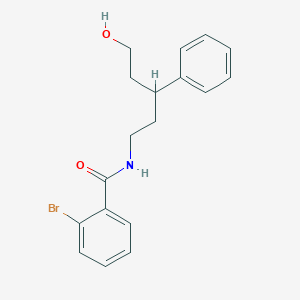
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide](/img/structure/B2436914.png)
